2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of benzodiazoles and benzoxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multi-step organic reactions. The starting materials usually include 1H-1,3-benzodiazole and 1,3-benzoxazole derivatives. The synthetic route may involve the following steps:
Formation of the Benzodiazole and Benzoxazole Rings: These rings are synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The benzodiazole and benzoxazole rings are coupled using a suitable linker, such as a pyrrolidine derivative.
Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine hydrochloride
- 2-(1H-1,3-Benzodiazol-1-yl)-2-phenylacetic acid hydrochloride
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide is unique due to its combined benzodiazole and benzoxazole structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(13-25-14-23-16-7-1-3-9-18(16)25)22-12-15-6-5-11-26(15)21-24-17-8-2-4-10-19(17)28-21/h1-4,7-10,14-15H,5-6,11-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUZOAXIEWTKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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